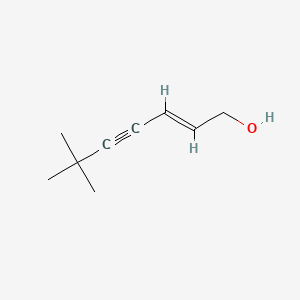

1-Hydroxy-6,6-dimethyl-2-heptene-4-yne

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Hydroxy-6,6-dimethyl-2-heptene-4-yne is an organic compound with the molecular formula C9H14O and a molecular weight of 138.21 g/mol It is characterized by the presence of a hydroxyl group, a double bond, and a triple bond within its structure

Mechanism of Action

Target of Action

It is known to be an intermediate in the synthesis of n-desmethyl terbinafine , a metabolite of Terbinafine, an orally active, antimycotic allylamine . Therefore, it can be inferred that the compound may interact with the same targets as Terbinafine, which primarily inhibits the enzyme squalene epoxidase, disrupting fungal cell membrane synthesis.

Mode of Action

As an intermediate in the synthesis of N-Desmethyl Terbinafine , it may share similar interactions with its targets. Terbinafine, for instance, inhibits squalene epoxidase, preventing the conversion of squalene to lanosterol, thereby disrupting ergosterol synthesis and leading to a deficiency in ergosterol within the fungal cell membrane .

Biochemical Pathways

The compound is likely involved in the ergosterol biosynthesis pathway, given its role as an intermediate in the synthesis of N-Desmethyl Terbinafine . By inhibiting squalene epoxidase, it prevents the conversion of squalene to lanosterol, leading to a buildup of squalene and a deficiency of ergosterol within the fungal cell membrane . This disrupts the integrity and function of the membrane, leading to fungal cell death .

Pharmacokinetics

Terbinafine is well-absorbed in the gastrointestinal tract, widely distributed in tissues and body fluids, metabolized in the liver, and excreted in the urine .

Result of Action

As an intermediate in the synthesis of n-desmethyl terbinafine , it may contribute to the antimycotic effects of Terbinafine, which include disruption of fungal cell membrane integrity and function, leading to fungal cell death .

Biochemical Analysis

Biochemical Properties

1-Hydroxy-6,6-dimethyl-2-heptene-4-yne plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of antifungal agents. It interacts with various enzymes and proteins involved in metabolic pathways. For instance, it is known to be a precursor in the synthesis of N-Desmethyl Terbinafine, which inhibits squalene epoxidase, a key enzyme in fungal ergosterol biosynthesis . This interaction disrupts the production of ergosterol, an essential component of fungal cell membranes, thereby exerting antifungal effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. Specifically, the inhibition of squalene epoxidase by its metabolite, N-Desmethyl Terbinafine, leads to the accumulation of squalene and a decrease in ergosterol levels . This disruption in sterol biosynthesis affects membrane integrity and function, ultimately leading to cell death in fungal cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the inhibition of squalene epoxidase. This enzyme is responsible for the conversion of squalene to 2,3-oxidosqualene, a precursor in the biosynthesis of ergosterol . By inhibiting this enzyme, the compound prevents the formation of ergosterol, leading to the accumulation of squalene and subsequent disruption of cell membrane synthesis and function. This mechanism is crucial for its antifungal activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under refrigerated conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antifungal activity without significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to sterol biosynthesis. It interacts with enzymes such as squalene epoxidase, which plays a critical role in the conversion of squalene to ergosterol . The inhibition of this enzyme by the compound or its metabolites leads to alterations in metabolic flux and changes in metabolite levels, particularly those related to sterol biosynthesis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. The compound’s solubility in chloroform and methanol suggests that it can be transported across cell membranes and distributed within different cellular compartments . Understanding the transport mechanisms and distribution patterns is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence its interactions with enzymes and other biomolecules, thereby modulating its biochemical effects.

Preparation Methods

The synthesis of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne typically involves the reaction of trans-1,3-dichloropropene with a catalyst and an organic amine in tetrahydrofuran (THF) solvent. The reaction mixture is stirred at 40°C while tert-butylacetylene is added dropwise. After the addition is complete, the reaction continues for 10-50 hours, preferably 30 hours. The solvent is then removed under reduced pressure, and the product is purified by washing with dilute ammonia solution, drying, and distillation .

Chemical Reactions Analysis

1-Hydroxy-6,6-dimethyl-2-heptene-4-yne undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The triple bond can be reduced to a double bond or a single bond using hydrogenation reactions.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution reactions

Scientific Research Applications

1-Hydroxy-6,6-dimethyl-2-heptene-4-yne is used as an intermediate in the synthesis of various pharmaceuticals, including N-Desmethyl Terbinafine, a metabolite of Terbinafine, which is an orally active antifungal agent . Its unique structure makes it valuable in organic synthesis and medicinal chemistry research.

Comparison with Similar Compounds

Similar compounds to 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne include:

- 3-Hydroxy-6,6-dimethyl-1-heptene-4-yne

- (E)-6,6-Dimethyl-hept-2-en-4-yn-1-ol

- 1-Chloro-6,6-dimethyl-2-heptene-4-yne These compounds share structural similarities but differ in their functional groups and specific applications. The presence of the hydroxyl group in this compound makes it particularly useful in the synthesis of pharmaceutical intermediates .

Biological Activity

1-Hydroxy-6,6-dimethyl-2-heptene-4-yne is an organic compound recognized for its potential applications in pharmaceutical chemistry, particularly as an intermediate in the synthesis of antifungal agents like N-desmethyl terbinafine, a metabolite of terbinafine. The compound features a hydroxyl group and an alkyne functional group, contributing to its reactivity and biological activity.

- Molecular Formula : C₉H₁₄O

- Molecular Weight : 138.21 g/mol

- Structure : It includes a double bond and a triple bond, which are critical for its chemical behavior.

While specific research on the biological activity of this compound is limited, its role as an intermediate in the synthesis of antifungal agents suggests potential mechanisms of action that align with similar compounds. The following points summarize its expected biological interactions:

- Enzyme Interaction : It may interact with enzymes involved in ergosterol biosynthesis, similar to other antifungal agents.

- Cell Membrane Integrity : By disrupting ergosterol synthesis, it could compromise fungal cell membrane integrity, leading to cell death.

Antifungal Properties

The primary biological activity attributed to this compound is its use in synthesizing antifungal agents. Terbinafine and its derivatives inhibit the enzyme squalene epoxidase, crucial for ergosterol production in fungi. This inhibition results in increased squalene levels within fungal cells, ultimately leading to cell death.

Case Studies

Although direct case studies focusing solely on this compound are scarce, related research provides insights into its potential efficacy:

- Terbinafine Efficacy : Terbinafine has demonstrated effectiveness against dermatophytes such as Trichophyton rubrum and Microsporum canis, indicating that compounds like this compound could exhibit similar antifungal properties due to their structural similarities.

- Pharmacological Studies : Research on related compounds has shown that modifications to the alkyne and hydroxyl groups can enhance antifungal activity or alter pharmacokinetic properties. This suggests that further exploration of this compound could lead to the development of more potent antifungal agents.

Synthesis and Reactivity

The synthesis of this compound typically involves several steps in organic chemistry:

- Starting Materials : Common precursors include alkenes and alkynes that undergo various reactions such as hydroboration and oxidation.

- Intermediate Formation : The compound serves as an intermediate in producing N-desmethyl terbinafine through specific chemical transformations.

Data Table: Comparison of Related Compounds

| Compound Name | Molecular Formula | Biological Activity | Notes |

|---|---|---|---|

| This compound | C₉H₁₄O | Antifungal (intermediate) | Used in synthesis of N-desmethyl terbinafine |

| Terbinafine | C₂₃H₃₃N | Antifungal | Inhibits squalene epoxidase |

| N-desmethyl terbinafine | C₂₂H₃₂N | Antifungal | Active metabolite of terbinafine |

Properties

CAS No. |

114311-70-5 |

|---|---|

Molecular Formula |

C9H14O |

Molecular Weight |

138.21 g/mol |

IUPAC Name |

6,6-dimethylhept-2-en-4-yn-1-ol |

InChI |

InChI=1S/C9H14O/c1-9(2,3)7-5-4-6-8-10/h4,6,10H,8H2,1-3H3 |

InChI Key |

GALYLLJOCKLAGD-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C#CC=CCO |

Canonical SMILES |

CC(C)(C)C#CC=CCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.